N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-chloro-3-methylphenoxy)butanamide
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-chloro-3-methylphenoxy)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with two distinct aromatic moieties. The first phenyl ring (attached to the amide nitrogen) features chloro (Cl), methoxy (OCH₃), and methyl (CH₃) groups at positions 4, 2, and 5, respectively. The second phenoxy group (linked via a four-carbon chain) contains a chloro substituent at position 4 and a methyl group at position 2.
Properties
CAS No. |
6154-76-3 |
|---|---|
Molecular Formula |
C19H21Cl2NO3 |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-chloro-3-methylphenoxy)butanamide |
InChI |
InChI=1S/C19H21Cl2NO3/c1-12-9-14(6-7-15(12)20)25-8-4-5-19(23)22-17-10-13(2)16(21)11-18(17)24-3/h6-7,9-11H,4-5,8H2,1-3H3,(H,22,23) |
InChI Key |
GGIGPBHOTDVYJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CCCOC2=CC(=C(C=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
- Synthetic Routes : Although specific synthetic routes for this compound are not widely documented, it can be synthesized through various methods. One approach involves coupling the appropriate chlorinated phenols with an amine (e.g., 4-chloro-2-methoxy-5-methylphenylamine) followed by amide formation.
- Industrial Production : Industrial-scale production typically involves optimization of reaction conditions, scalability, and purification. proprietary methods may limit detailed information.
Chemical Reactions Analysis
- Reactivity : Compound X can undergo several reactions, including oxidation , reduction , and substitution .
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can convert the methyl group to a carboxylic acid.
- Reduction : Reduction with lithium aluminum hydride (LiAlH4) can reduce the carbonyl group to an alcohol.
- Substitution : Nucleophilic substitution reactions can occur at the chlorine atoms.
- Major Products : The specific products depend on reaction conditions, but potential outcomes include hydroxylated derivatives, amine derivatives, and substituted phenols.
Scientific Research Applications
- Chemistry : Compound X may serve as a building block in the synthesis of more complex molecules due to its unique structure.
- Biology : Researchers explore its interactions with biological macromolecules (e.g., proteins, DNA) and its potential as a drug lead.
- Medicine : Investigations focus on its pharmacological properties, such as anti-inflammatory, antitumor, or antimicrobial effects.
- Industry : It could find applications in agrochemicals, pharmaceuticals, or materials science.
Mechanism of Action
- Targets : Compound X likely interacts with specific cellular targets, such as enzymes or receptors.
- Pathways : It may modulate signaling pathways related to inflammation, cell growth, or metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of N-aryl butanamide derivatives. Key analogues include:
N-(4-chloro-2-methylphenyl)-4-(4-methoxyphenoxy)butanamide (CAS 433955-98-7)
- Structure: The amide-linked phenyl ring has 4-chloro and 2-methyl groups, while the phenoxy group has a 4-methoxy substituent.
- Key Differences: Absence of methoxy at position 2 and methyl at position 5 on the amide-linked phenyl ring. The phenoxy group lacks a chloro substituent but includes a methoxy group.
N-(3-chloro-2-methylphenyl)-4-phenylbutanamide (CAS 430464-38-3)
- Key Differences: Simpler structure with fewer substituents. No phenoxy linkage; instead, a direct phenyl group is present.
Pharmacopeial Forum PF 43(1) Derivatives (Compounds m, n, o)
- Structure: Complex butanamides with stereochemical variations, acetamido, hydroxy, and tetrahydro-pyrimidinyl groups. Example: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
- Key Differences :
- Extended backbone with hexan and pyrimidinyl groups.
- Multiple stereocenters and functional groups (e.g., hydroxy, acetamido).
- Implications : Enhanced specificity for biological targets (e.g., enzymes or receptors) due to stereochemistry and additional hydrogen-bonding motifs .
Comparative Data Table
*Calculated based on structural data.
Research Findings and Implications
- Lipophilicity and Bioavailability : The target compound’s dual chloro and methyl groups likely enhance lipophilicity compared to analogues with fewer halogens (e.g., CAS 433955-98-7). This may improve membrane penetration but reduce aqueous solubility .
- Steric and Electronic Effects : The 2-methoxy group in the target compound could donate electron density via resonance, contrasting with the electron-withdrawing chloro substituents. This balance may influence binding to biological targets (e.g., enzymes or receptors) .
- Synthetic Complexity: The presence of multiple substituents and a phenoxy linkage increases synthetic difficulty compared to simpler analogues like CAS 430464-38-3, which may be more cost-effective for industrial applications .
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